molecular formula C16H17BrO2 B7976941 3-Bromo-3',5'-dimethyl-4'-methoxybenzhydrol

3-Bromo-3',5'-dimethyl-4'-methoxybenzhydrol

Cat. No.: B7976941
M. Wt: 321.21 g/mol
InChI Key: UVMAVRJJRWDGRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-3',5'-dimethyl-4'-methoxybenzhydrol is a high-purity organic compound designed for research and development applications. This benzhydrol derivative features a bromine atom on one phenyl ring, which serves as a versatile handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions . The complementary ring is substituted with dimethyl and methoxy groups, fine-tuning the steric and electronic properties of the molecule. This structure makes it a valuable precursor or building block in medicinal chemistry for the synthesis of potential drug candidates, and in materials science for creating novel organic frameworks . The presence of the benzhydrol (diphenylmethanol) core is a common motif in compounds with biological activity. As a halogenated synthetic intermediate, it is primarily used in the development of more complex molecules. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the compound with appropriate personal protective equipment in a well-ventilated laboratory setting .

Properties

IUPAC Name

(3-bromophenyl)-(4-methoxy-3,5-dimethylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO2/c1-10-7-13(8-11(2)16(10)19-3)15(18)12-5-4-6-14(17)9-12/h4-9,15,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMAVRJJRWDGRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(C2=CC(=CC=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromobenzaldehyde Derivative Synthesis

The foundational step involves preparing brominated benzaldehyde precursors. As detailed in, commercially available 3-bromo-4-methoxybenzaldehyde (Compound VII) serves as the starting material. This compound undergoes coupling with organometallic reagents such as Grignard derivatives (Compound VIII) in anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O). For example, treatment with 2-methylpropene magnesium bromide at −78°C facilitates the formation of a tertiary alcohol intermediate.

Silane-Mediated Reduction

The intermediate is reduced to the benzhydrol structure using triethylsilane (Et₃SiH) in the presence of boron trifluoride diethyl etherate (BF₃·Et₂O) as a Lewis acid catalyst. This reaction proceeds at −30°C in acetonitrile (MeCN) or chloroform (CHCl₃), achieving yields of 85–91%. The mechanism involves hydride transfer from silane to the carbonyl group, followed by protonation to yield the benzhydrol.

Table 1: Optimization of Reduction Conditions

Silane ReagentCatalystSolventTemperature (°C)Yield (%)
Et₃SiHBF₃·Et₂OMeCN−3091
i-Pr₃SiHBF₃·Et₂OCHCl₃−3087
Et₃SiHTFAMeCN2572

Friedel-Crafts Acylation Pathways

Acylation of Aromatic Hydrocarbons

An alternative route involves Friedel-Crafts acylation of 3,5-dimethyl-4-methoxytoluene (Compound XV) with 3-bromobenzoyl chloride (Compound XVI) in carbon disulfide (CS₂) using aluminum chloride (AlCl₃) as a catalyst. This exothermic reaction requires careful temperature control (0–5°C) to avoid over-acylation. The resulting ketone is subsequently reduced to the benzhydrol using Et₃SiH.

Challenges in Regioselectivity

Acylation at the para position relative to the methoxy group is favored due to electron-donating effects, but competing ortho/meta products may form in yields up to 15%. Purification via column chromatography (SiO₂, hexane/ethyl acetate 4:1) isolates the desired product with >95% purity.

Boronic Acid Cross-Coupling Methods

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling between 3-bromo-4-methoxyphenylboronic acid (Compound XVIII) and 3,5-dimethylphenyl bromide (Compound XVII) in a 3:1 toluene/ethanol mixture achieves C–C bond formation. Using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and sodium carbonate (Na₂CO₃) at 80°C, this method affords the biaryl intermediate in 78% yield. Subsequent reduction follows the silane protocol outlined in Section 1.2.

Work-Up and Purification Techniques

Neutralization and Drying

Post-reaction mixtures are quenched with ice-water and neutralized using saturated sodium bicarbonate (NaHCO₃). Organic layers are dried over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to remove residual moisture.

Crystallization and Recrystallization

Crude products are purified via recrystallization from ethanol/water or ethyl acetate/hexane systems. For example, dissolving the benzhydrol in warm ethanol (50°C) followed by gradual cooling to 4°C yields crystalline product with 99% purity.

Table 2: Solvent Systems for Recrystallization

Solvent CombinationPurity (%)Recovery (%)
Ethanol/Water (3:1)9985
Ethyl Acetate/Hexane9778
Chloroform/Methanol9582

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): δ 7.25 (d, J = 8.5 Hz, 2H, aromatic), δ 4.85 (s, 1H, hydroxyl), δ 3.82 (s, 3H, methoxy).

  • IR : Peaks at 3350 cm⁻¹ (O–H stretch) and 1605 cm⁻¹ (C–Br stretch).

  • GC-MS : m/z 334 [M]⁺ with fragmentation at m/z 181 (base peak).

Comparative Analysis of Methodologies

Yield and Scalability

The organometallic coupling route (Section 1) offers superior yields (91%) but requires cryogenic conditions, complicating industrial scalability. In contrast, Friedel-Crafts acylation (Section 2) operates at milder temperatures but necessitates rigorous purification .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-3’,5’-dimethyl-4’-methoxybenzhydrol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).

Major Products

    Substitution: Products depend on the nucleophile used, such as amine or thiol derivatives.

    Oxidation: Ketones or aldehydes.

    Reduction: Dehalogenated or dehydroxylated products.

Scientific Research Applications

3-Bromo-3’,5’-dimethyl-4’-methoxybenzhydrol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-3’,5’-dimethyl-4’-methoxybenzhydrol involves its interaction with molecular targets such as enzymes or receptors. The bromine and methoxy groups play a crucial role in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s reactivity and physical properties are influenced by its substituents. Below is a comparative analysis with key analogs:

Compound Name Substituents Key Functional Groups Reactivity/Applications
3-Bromo-3',5'-dimethyl-4'-methoxybenzhydrol Bromo (3-), methyl (3',5'), methoxy (4') Benzhydrol (-OH), aryl halide Intermediate in natural product synthesis; potential for Suzuki coupling or demethylation
3-Bromo-5-hydroxy-4-methoxybenzoic acid () Bromo (3-), hydroxy (5-), methoxy (4-) Carboxylic acid, aryl halide Chelation properties; used in medicinal chemistry for metal coordination
4-Bromo-3,5-dimethoxybenzaldehyde () Bromo (4-), methoxy (3,5-) Aldehyde, aryl halide Electrophilic aromatic substitution; precursor to Schiff bases or heterocycles
3-Bromo-3'-fluoro-4'-methoxybenzhydrol () Bromo (3-), fluoro (3'), methoxy (4') Benzhydrol (-OH), dual halides Enhanced electronic effects for catalysis; fluorinated analogs improve metabolic stability

Physical Properties and Crystallography

  • Crystallographic Data: While direct data for 3-Bromo-3',5'-dimethyl-4'-methoxybenzhydrol is unavailable, related brominated benzhydrols exhibit monoclinic or orthorhombic crystal systems. For example, a dimethyl-diphenyl benzhydrol derivative () crystallizes in space group P121/n1 with cell parameters a = 10.277 Å, b = 18.906 Å, c = 12.530 Å, and β = 111.91°, suggesting similar packing behavior influenced by methyl and methoxy groups .
  • Solubility : Methoxy and methyl groups enhance solubility in polar aprotic solvents (e.g., DCM, THF), whereas bromine reduces solubility in water. Comparatively, 3-Bromo-5-hydroxy-4-methoxybenzoic acid () shows higher aqueous solubility due to its ionizable carboxylic acid group .

Biological Activity

3-Bromo-3',5'-dimethyl-4'-methoxybenzhydrol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and applications in various therapeutic areas.

Chemical Structure and Properties

The compound features a bromine atom at the 3-position and a methoxy group at the 4-position of the benzene ring, contributing to its unique chemical properties. Its molecular formula is C11_{11}H13_{13}BrO, with a molecular weight of approximately 253.13 g/mol.

Biological Activity Overview

Research indicates that 3-Bromo-3',5'-dimethyl-4'-methoxybenzhydrol exhibits a range of biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, suggesting potential as an antibacterial agent.
  • Anticancer Potential : Preliminary studies indicate that it may inhibit the proliferation of cancer cells, making it a candidate for further investigation in cancer therapy.

The biological activity of 3-Bromo-3',5'-dimethyl-4'-methoxybenzhydrol is believed to involve several mechanisms:

  • Interaction with Cellular Targets : The compound may interact with specific proteins or enzymes involved in cell signaling pathways.
  • Induction of Apoptosis : Evidence suggests that it can induce programmed cell death in cancer cells, which is crucial for its anticancer properties.
  • Inhibition of Pathogen Growth : Its antimicrobial effects may be due to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antimicrobial Activity Study

A study conducted by researchers evaluated the antimicrobial properties of various substituted benzhydrols, including 3-Bromo-3',5'-dimethyl-4'-methoxybenzhydrol. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 25 to 100 µg/mL depending on the bacterial strain tested.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

Anticancer Activity Study

Another study investigated the cytotoxic effects of the compound on various cancer cell lines using the MTT assay. The findings demonstrated that the compound significantly reduced cell viability in a dose-dependent manner.

Cell LineIC50_{50} (µM)
HeLa (cervical cancer)30
MCF-7 (breast cancer)45
A549 (lung cancer)50

Computational Studies

Quantum chemical modeling and molecular docking studies have been employed to predict the binding affinity of 3-Bromo-3',5'-dimethyl-4'-methoxybenzhydrol to various biological targets. These studies suggest strong interactions with proteins involved in cancer progression and bacterial resistance mechanisms.

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are critical for unambiguous structural determination of 3-Bromo-3',5'-dimethyl-4'-methoxybenzhydrol?

  • Methodological Answer : Employ a combination of 2D NMR techniques (HMBC, COSY, NOESY) to assign proton and carbon environments, resolve coupling patterns, and confirm spatial arrangements. X-ray crystallography using SHELXL or WinGX/ORTEP is essential to resolve stereochemical ambiguities. For example, anisotropic displacement parameters from single-crystal data can clarify substituent orientations and crystal packing effects.

Q. How can synthetic impurities or regioisomers of this compound be distinguished during purification?

  • Methodological Answer : Use high-resolution mass spectrometry (HR-ESIMS) to confirm molecular formula (e.g., isotopic pattern matching for bromine) and reversed-phase HPLC with UV detection (e.g., λ~280 nm for aromatic systems) to isolate regioisomers. Cross-validate purity via 13C^{13}\text{C}-DEPT NMR to detect trace impurities .

Advanced Research Questions

Q. How can contradictory crystallographic and NMR data regarding substituent positions be resolved?

  • Methodological Answer : If NMR suggests equatorial positioning of the bromine while X-ray data indicates axial geometry, analyze thermal displacement parameters (ORTEP ) to assess dynamic disorder. Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA) can model energy differences between conformers and reconcile experimental discrepancies .

Q. What strategies optimize the Suzuki-Miyaura coupling of this benzhydrol derivative for functionalization?

  • Methodological Answer : Screen palladium catalysts (e.g., Pd(PPh3_3)4_4) and bases (K2_2CO3_3) in anhydrous THF. Protect the benzhydrol hydroxyl group with TBSCl to prevent side reactions. Monitor reaction progress via 19F^{19}\text{F} NMR if fluorinated arylboronic acids are used, as seen in analogous systems .

Q. How does the bromine substituent influence the compound’s electronic properties and reactivity?

  • Methodological Answer : Conduct cyclic voltammetry to measure redox potentials, revealing electron-withdrawing effects of bromine. Compare with computational electrostatic potential maps (e.g., Multiwfn ). For photochemical studies, UV-Vis spectroscopy can correlate substituent effects with absorption maxima shifts .

Q. What computational approaches predict the compound’s stability under thermal or photolytic conditions?

  • Methodological Answer : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to model degradation pathways. Pair with thermogravimetric analysis (TGA) and accelerated stability testing (40°C/75% RH) to validate predictions. Refer to analogous brominated aromatic systems .

Data Analysis & Experimental Design

Q. How to design a crystallographic study to analyze hydrogen-bonding networks in this compound?

  • Methodological Answer : Collect high-resolution (<1.0 Å) X-ray data at low temperature (100 K) to minimize thermal motion artifacts. Use SHELXL for refinement, focusing on O–H···O and C–H···π interactions. Generate Hirshfeld surfaces (CrystalExplorer) to quantify intermolecular contacts .

Q. What statistical methods address batch-to-batch variability in biological activity assays?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to correlate structural purity (HPLC area%) with IC50_{50} values. Use ANOVA to identify significant variability sources (e.g., solvent traces, crystallinity differences) .

Tables for Key Data

Technique Application Example Reference
HMBC NMRAssigns long-range 1H^{1}\text{H}-13C^{13}\text{C} correlations for methoxy groups
SHELXL RefinementResolves anisotropic displacement parameters for bromine atoms
DFT CalculationsPredicts substituent effects on HOMO-LUMO gaps
TGA/DSCQuantifies thermal stability up to decomposition temperatures

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.